3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine
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Overview
Description
3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine: is a chemical compound with the following structure: . It consists of a guanosine base linked to a tetrakis(1-methylethyl)-1,3-disiloxane moiety. Let’s break down its key features:
Guanosine Base: Guanosine is one of the four nucleosides found in RNA and DNA. It contains a purine base (guanine) linked to a ribose sugar.
Tetrakis(1-methylethyl)-1,3-disiloxane: This silicon-containing group provides unique properties to the compound.
Preparation Methods
The synthetic routes for this compound involve linking the guanosine base with the disiloxane moiety. Specific reaction conditions and industrial production methods are proprietary, but research suggests that it can be synthesized through organosilicon chemistry.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction. For example
Major Products: The products formed depend on the specific reaction. For instance, oxidation may lead to guanosine derivatives with modified functional groups.
Scientific Research Applications
Biology: Investigating its effects on cellular processes, gene expression, or RNA/DNA stability.
Medicine: Exploring its potential as an antiviral agent or as a drug delivery system.
Industry: Developing novel materials or catalysts based on its unique structure.
Mechanism of Action
The exact mechanism remains an area of ongoing research. it likely involves interactions with cellular components, including nucleic acids, proteins, or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other silicon-containing nucleosides or modified guanosine derivatives.
Uniqueness: Highlight its distinct features, such as the tetrakis(1-methylethyl)-1,3-disiloxane group.
Properties
IUPAC Name |
2-amino-9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVNMKRKFJYCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O6Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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